molecular formula C21H18N4O3 B3900203 4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one

4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one

Cat. No.: B3900203
M. Wt: 374.4 g/mol
InChI Key: WQYBQAQYSQAQHU-OWBHPGMISA-N
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Description

4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one is a complex organic compound that features an indole moiety, a nitrophenyl group, and a pyrazolone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce high-purity compounds suitable for research and application .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and application potential.

Scientific Research Applications

4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing cellular processes. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells. The pyrazolone core can interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activity.

    4-nitrophenylhydrazine: Contains the nitrophenyl group and is used in various chemical reactions.

    Pyrazolone derivatives: A class of compounds with a pyrazolone core, used in pharmaceuticals and as intermediates in organic synthesis.

Uniqueness

4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one is unique due to its combination of an indole moiety, a nitrophenyl group, and a pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields.

Properties

IUPAC Name

4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-2-5-20-18(12-14-13-22-19-7-4-3-6-17(14)19)21(26)24(23-20)15-8-10-16(11-9-15)25(27)28/h3-4,6-13,23H,2,5H2,1H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYBQAQYSQAQHU-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=C3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])/C=C\3/C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Reactant of Route 2
4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Reactant of Route 3
4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Reactant of Route 4
Reactant of Route 4
4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Reactant of Route 5
4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one
Reactant of Route 6
4-[(E)-indol-3-ylidenemethyl]-2-(4-nitrophenyl)-5-propyl-1H-pyrazol-3-one

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